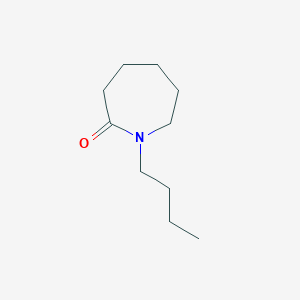

1-Butylazepan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-3-8-11-9-6-4-5-7-10(11)12/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZOTUWVGXUNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433706 | |

| Record name | 2H-Azepin-2-one, 1-butylhexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19090-89-2 | |

| Record name | 2H-Azepin-2-one, 1-butylhexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 Butylazepan 2 One

Fundamental Reaction Mechanisms in N-Substituted Lactams

N-substituted lactams, including 1-butylazepan-2-one, participate in a variety of chemical reactions. The nature of these reactions is dictated by the inherent structure of the lactam ring, the substitution on the nitrogen atom, and the reaction conditions employed. Key mechanistic pathways include nucleophilic attack at the carbonyl carbon, processes involving leaving groups, deprotonation events, and rearrangements via carbocation intermediates.

Nucleophilic Attack Pathways

The carbonyl group is the primary site of electrophilicity in the lactam ring, making it susceptible to nucleophilic attack. bhu.ac.infuturelearn.com This reactivity is fundamental to many transformations of lactams. The attack can lead to the formation of a tetrahedral intermediate, which can then proceed through various pathways, often resulting in ring-opening. libretexts.org

The susceptibility of the lactam to nucleophilic attack is influenced by ring strain; for instance, the smaller, more strained β-lactam ring is more reactive towards nucleophiles, facilitating the cleavage of the acyl-nitrogen bond. bhu.ac.in In the Staudinger reaction, which produces β-lactams, the mechanism commences with the nucleophilic attack of an imine's nitrogen atom on the central carbon of a ketene, generating a zwitterionic intermediate. rsc.orgnih.gov

In the context of N-substituted lactams, the nitrogen atom itself can act as a nucleophile. For example, photoredox-catalyzed reactions can induce the intramolecular nucleophilic addition of the β-lactam nitrogen to an alkene, forming bicyclic structures. beilstein-journals.org The resonance stabilization of the amide bond in lactams is generally poor, which enhances the nucleophilicity of the nitrogen atom. beilstein-journals.org The aminolysis of N-aroyl β-lactams with amines proceeds via nucleophilic attack on the endocyclic acyl center, leading to the ring-opened product. rsc.org

Table 1: Examples of Nucleophilic Attack on Lactam Structures

| Reactant Type | Nucleophile | Product Type | Mechanistic Feature | Reference(s) |

| β-Lactam | Base (e.g., OH⁻) | β-Amino acid | Ring opening via tetrahedral intermediate | bhu.ac.in |

| Ketene | Imine | β-Lactam | Formation of a zwitterionic intermediate | rsc.orgnih.gov |

| N-Aroyl β-lactam | Amine | Ring-opened β-lactam amide | Uncatalyzed aminolysis | rsc.org |

| β-Lactam with alkene side chain | Internal Nitrogen (photoredox) | Bicyclic lactam | Intramolecular nucleophilic addition | beilstein-journals.org |

Loss of Leaving Group Considerations

The efficiency of reactions involving nucleophilic acyl substitution often depends on the ability of a group to depart as a leaving group. In typical amides and lactams, the amide anion (or a substituted variant) is a poor leaving group, rendering them relatively unreactive compared to other carboxylic acid derivatives. libretexts.org

However, specific modifications can introduce good leaving groups. For instance, N-sulfonyloxy β-lactams feature a sulfonyloxy group that functions as an effective leaving group, facilitating the acylation of active sites in enzymes like β-lactamase. nih.gov In the aminolysis of N-aroyl β-lactams, the reaction proceeds via a concerted mechanism where the amide anion is expelled. rsc.org This is supported by a Brønsted βlg value of -1.03, indicating a significant change in the effective charge on the leaving group in the transition state. rsc.org

During the reduction of amides with hydride reagents like LiAlH₄, the carbonyl oxygen is ultimately eliminated as part of a metal oxide species, which is a departure from typical nucleophilic acyl substitution where the group attached to the carbonyl carbon is the leaving group. libretexts.org

Deprotonation Processes

Deprotonation is a key step in many reactions of lactams. In anionic ring-opening polymerization (AROP), a strong, non-nucleophilic base is used to abstract the proton from the nitrogen of an N-unsubstituted lactam, generating a highly nucleophilic lactamate anion. rsc.org Similarly, N-heterocyclic carbene (NHC) catalysts can initiate polymerization by deprotonating the lactam monomer. rsc.org

For N-substituted lactams, deprotonation can occur at positions adjacent to the carbonyl group or on the N-substituent. The deprotonation of N-[(silyl)methyl]-substituted β-lactams with alkyllithium bases occurs at the α'-carbon (the carbon on the N-substituent adjacent to the nitrogen), creating a carbanion that can be trapped by electrophiles. acs.org Electrochemical methods can also induce deprotonation; for example, an electrogenerated base can deprotonate a β-halo amide at the nitrogen, leading to intramolecular cyclization to form a β-lactam. d-nb.info The site of deprotonation can be crucial, as deprotonation at the α-carbon versus the nitrogen can lead to different products, such as elimination versus cyclization. d-nb.info

Table 2: Deprotonation Strategies for Lactams

| Lactam Type | Base/Method | Site of Deprotonation | Subsequent Reaction | Reference(s) |

| ε-Caprolactam | Strong non-nucleophilic base | N-H | Anionic Ring-Opening Polymerization | rsc.org |

| N-[(silyl)methyl]-β-lactam | nBuLi/TMEDA | α'-Carbon on N-substituent | Alkylation | acs.org |

| β-Halo amide | Electrogenerated Base (EGB) | Nitrogen | Intramolecular Cyclization | d-nb.info |

| N-unsubstituted β-lactam | N-heterocyclic carbene (NHC) | N-H | Activation for polymerization | rsc.org |

Carbocation Rearrangements and Intermediate Formation

Carbocation intermediates, often formed under acidic conditions, are prone to rearrangement to form more stable species. libretexts.org This phenomenon is observed in the chemistry of lactams, particularly in intramolecular Schmidt reactions. In these reactions, carbocations generated from alcohols or alkenes can be trapped intramolecularly by an azide (B81097) group, leading to the formation of bicyclic iminium ions or α-amino carbocations. researchgate.net These intermediates can undergo subsequent rearrangements. researchgate.net

The Pinacol rearrangement is a classic example where a 1,2-diol is converted to a carbonyl compound under acidic conditions via a carbocation intermediate that undergoes a 1,2-alkyl or aryl shift. bdu.ac.inmsu.edu Such rearrangements are driven by the formation of a more stable carbocation, such as a tertiary carbocation from a secondary one, or a resonance-stabilized cation. msu.edu The relief of ring strain can also drive carbocation rearrangements, as seen in the ring expansion of strained cyclic systems. msu.edu In the context of lactam synthesis, Lewis acid-promoted reactions can generate carbocations that are captured by an azide, leading to ring expansion and the formation of N-substituted lactams. researchgate.net

Amide Reactivity and Transformations

The amide bond in this compound is the central functional group defining its reactivity. While generally stable, this group can be transformed through various synthetic methods, most notably reduction.

Reduction to Imines and Subsequent Functionalization

The reduction of amides typically yields amines. However, the controlled reduction of secondary amides and lactams to the corresponding N-substituted imines is a more challenging transformation because imines are generally more susceptible to reduction than amides. nih.govacs.orgacs.org

A significant development in this area is the use of Schwartz's reagent (Cp₂ZrHCl). Zirconium(IV) salts of secondary lactams can be treated with Cp₂ZrHCl to afford N-substituted imines in a single step. nih.govacs.org This method provides a direct pathway to imines from lactams without over-reduction to the amine. acs.org

Further research has led to alternative, more cost-effective methods. For example, the initial zirconium enolate can be replaced with a diisobutylaluminum enolate, which is then reduced to the imine using Cp₂ZrHCl. acs.org It has also been shown that these aluminum amides can be reduced to imines using low-valent titanium species or triethylsilane, completely avoiding the use of zirconium-based reagents. nih.govacs.orgacs.org The resulting imines are versatile intermediates that can be used in a variety of subsequent functionalization reactions.

Table 3: Reagents for the Reduction of Lactams to Imines

| Lactam Type | Reagent System | Product | Key Feature | Reference(s) |

| Secondary Lactam | 1. KH2. Cp₂ZrHCl (2 equiv.) | N-Substituted cyclic imine | Controlled one-pot reduction | acs.org |

| Secondary Lactam | 1. Diisobutylaluminum hydride2. Cp₂ZrHCl | N-Substituted cyclic imine | Reduced use of Cp₂ZrHCl | acs.org |

| Secondary Lactam | 1. Diisobutylaluminum hydride2. Low-valent titanium | N-Substituted cyclic imine | Zirconium-free method | acs.orgacs.org |

| Secondary Lactam | 1. Diisobutylaluminum hydride2. Triethylsilane | N-Substituted cyclic imine | Zirconium-free method | acs.orgacs.org |

Cyclization Reactions of Azepanone Derivatives

The azepan-2-one (B1668282) (or ε-caprolactam) framework serves as a versatile starting point for the synthesis of more complex bicyclic and polycyclic nitrogen-containing heterocycles. numberanalytics.com These reactions are crucial for creating novel molecular architectures for various applications. Intramolecular cyclization strategies often involve the formation of a new ring by connecting the N-1 position or an adjacent carbon to another part of the molecule.

Several methods have been developed for the cyclization of azepanone derivatives. One notable approach is the domino ring-opening/cyclization reaction of related N-substituted anilines with cyclopropane (B1198618) carbaldehydes, which can yield benzo[b]azepine derivatives. researchgate.net Another significant strategy involves the multicomponent reaction of α,β-unsaturated acylammonium intermediates, generated from unsaturated acyl chlorides, which can cyclize to form bicyclo[3.2.1]octane frameworks. mdpi.com Furthermore, palladium-catalyzed intramolecular cyclization of appropriate precursors can lead to the formation of benzazepinone (B8055114) derivatives with high diastereoselectivity. researchgate.net These reactions showcase the utility of the azepanone scaffold in constructing diverse and complex molecules.

The table below summarizes various cyclization strategies applicable to azepanone precursors.

| Reaction Type | Key Reagents/Catalysts | Resulting Structure | Reference |

| Domino Ring Opening/Cyclization | p-Toluenesulfonic acid (PTSA) | Benzo[b]azepine | researchgate.net |

| Multicomponent Reaction | α,β-Unsaturated acyl chlorides | Bicyclo[3.2.1]octane | mdpi.com |

| Pd-Catalyzed Intramolecular Cyclization | Pd-catalyst, Valine-glycine dipeptide | Benzazepinone | researchgate.net |

| Base-Promoted Cyclization | Base (e.g., diisopropylamine) | Bicyclo[3.2.1]octane | mdpi.com |

Intramolecular Rearrangements (e.g., Wittig-type rearrangements and analogies)

Intramolecular rearrangements offer a powerful method for skeletal transformation in organic molecules. tmv.ac.in For N-substituted lactams like this compound, rearrangements analogous to the Wittig rearrangement are of significant mechanistic interest. The classical Current time information in Bangalore, IN.jyu.fi-Wittig rearrangement involves the base-promoted 1,2-rearrangement of an ether. wikipedia.org An analogous reaction for an N-substituted lactam would involve deprotonation at the α-carbon, followed by rearrangement.

The mechanism of the Current time information in Bangalore, IN.jyu.fi-Wittig rearrangement is understood to proceed through the formation of a free radical pair. wikipedia.org After the initial deprotonation by a strong base like an alkyllithium compound, a radical-ketyl pair is formed. wikipedia.orgorganic-chemistry.org This pair is typically short-lived and recombines within the solvent cage to yield the alcohol product. wikipedia.orgorganic-chemistry.org The migratory aptitude of the alkyl group generally follows the order of thermodynamic stability of the corresponding radical (tertiary > secondary > primary > methyl). wikipedia.org

A closely related transformation is the Stevens rearrangement, which involves a 1,2-shift from a nitrogen atom to an adjacent carbanionic carbon. msu.edu This reaction is particularly relevant for N-alkylated lactams. Like the Wittig rearrangement, it provides a route to a rearranged carbon skeleton.

A comparison of these related rearrangements is outlined below.

| Feature | Current time information in Bangalore, IN.jyu.fi-Wittig Rearrangement | Stevens Rearrangement | Reference |

| Substrate Type | Ether | Quaternary ammonium (B1175870) salt, amine | wikipedia.orgmsu.edu |

| Key Intermediate | Radical-ketyl pair | Ylide, ion pair | wikipedia.orgmsu.edu |

| Migrating Group Origin | Oxygen | Nitrogen | msu.edu |

| Product | Alcohol | Rearranged amine | wikipedia.orgmsu.edu |

Stereochemical Aspects of Reactions and Optical Activity

The stereochemistry of reactions involving this compound and its derivatives is dictated by the conformation of the seven-membered ring and the nature of the reaction mechanism. rsc.org The ε-caprolactam ring typically adopts two energetically favored pseudo-chair conformations. rsc.org The presence of substituents, such as the N-butyl group, influences the conformational equilibrium and can direct the stereochemical outcome of reactions.

For a reaction to produce an optically active product from an achiral starting material, a chiral agent such as a catalyst or reagent must be involved. lumenlearning.com In the absence of such an agent, any reaction that creates a new chiral center from an achiral precursor will result in a racemic mixture of enantiomers. lumenlearning.comchemistrysteps.com Optical activity is the ability of a chiral compound to rotate the plane of polarized light and is a defining characteristic of non-superimposable mirror-image molecules (enantiomers). slideshare.netsathyabama.ac.inbyjus.com

Asymmetric synthesis provides a powerful tool for controlling stereochemistry. For example, gold(I)/chiral N-heterocyclic carbene (NHC) relay catalysis has been used in the asymmetric formal [4+3] cycloaddition of enyne-amides with isatin-derived enals to produce enantioenriched spirofuro[2,3-b]azepine-5,3′-indoline derivatives. rsc.org These reactions proceed with high stereoselectivity, affording products with excellent diastereomeric ratios and enantiomeric excesses. rsc.org The stereochemical outcome of a reaction is highly dependent on the mechanism. For instance, an Sₙ2 reaction proceeds with a complete inversion of configuration at the chiral center, whereas an Sₙ1 reaction, which proceeds through a planar carbocation intermediate, typically leads to racemization. lumenlearning.comlibretexts.org

The following table presents findings from an asymmetric synthesis involving azepine derivatives, demonstrating the high level of stereocontrol achievable. rsc.org

| Entry | Catalyst | Solvent | dr | Yield (%) | ee (%) | Reference |

| 1 | Au(I)/NHC-1 | Toluene | >20:1 | 92 | 94 | rsc.org |

| 2 | Au(I)/NHC-2 | Toluene | >20:1 | 85 | 90 | rsc.org |

| 3 | Au(I)/NHC-1 | DCM | >20:1 | 88 | 92 | rsc.org |

| 4 | Au(I)/NHC-1 | THF | >20:1 | 75 | 89 | rsc.org |

dr = diastereomeric ratio; ee = enantiomeric excess

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Butylazepan 2 One

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of 1-Butylazepan-2-one and to gain structural insights from its fragmentation pattern. The molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio.

For this compound (C₁₀H₁₉NO), the exact molecular mass is 169.1467 g/mol . In an MS experiment, a molecular ion peak [M]⁺ would be expected at m/z = 169. The fragmentation of N-alkyl lactams is characteristic and often involves cleavages adjacent to the carbonyl group and the nitrogen atom. nih.govacs.org Common fragmentation pathways include:

Alpha-Cleavage: The bond between the carbonyl group and an adjacent carbon is broken. Loss of the butyl group from the nitrogen atom is a prominent fragmentation pathway.

McLafferty Rearrangement: If sterically possible, a hydrogen atom from the butyl chain can transfer to the carbonyl oxygen, leading to the elimination of a neutral alkene.

Ring Cleavage: The azepane ring can undergo fragmentation, leading to a variety of smaller charged fragments. researchgate.net

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Fragment Structure | Proposed Fragmentation Pathway | m/z |

| [C₁₀H₁₉NO]⁺ | Molecular Ion | 169 |

| [C₆H₁₀NO]⁺ | Loss of Butyl radical (•C₄H₉) | 112 |

| [C₄H₉]⁺ | Butyl cation | 57 |

| [C₅H₈N]⁺ | Ring fragmentation | 82 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and confirming the presence of specific functional groups. IR and Raman spectroscopy are complementary techniques. mt.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule. mdpi.com For a vibration to be IR-active, it must cause a change in the molecule's dipole moment. The most prominent feature in the IR spectrum of this compound is the strong absorption band for the amide carbonyl (C=O) stretch, which typically appears in the range of 1630-1680 cm⁻¹. Other key absorptions include C-H stretching vibrations from the alkyl portions (around 2850-2960 cm⁻¹) and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). researchgate.net A vibration is Raman-active if it causes a change in the polarizability of the molecule. mt.com While the amide C=O stretch is also visible in the Raman spectrum, non-polar bonds often produce stronger signals in Raman than in IR. For this compound, the C-C backbone and C-H bonds would be expected to show strong Raman signals. researchgate.net This makes Raman spectroscopy a valuable complementary technique, especially for analyzing the skeletal structure of the molecule. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | IR, Raman | 2850 - 2960 | Strong (IR), Strong (Raman) |

| C=O Stretch (Amide I) | IR, Raman | 1630 - 1680 | Very Strong (IR), Strong (Raman) |

| CH₂ Bend (Scissoring) | IR, Raman | 1440 - 1470 | Medium (IR) |

| C-N Stretch | IR, Raman | 1200 - 1300 | Medium-Strong (IR) |

| Ring Vibrations | IR, Raman | 800 - 1200 | Fingerprint Region |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. rjsvd.com The absorption of this energy promotes electrons from a lower energy molecular orbital, often the Highest Occupied Molecular Orbital (HOMO), to a higher energy empty orbital, the Lowest Unoccupied Molecular Orbital (LUMO). rjsvd.com

For this compound, the key chromophore is the amide group (-C(=O)N-) within the azepanone ring. The carbonyl group (C=O) and the nitrogen atom's lone pair of electrons are primarily responsible for the electronic transitions observed in the UV region. The expected transitions for this molecule are the n → π* and π → π* transitions.

n → π Transition: This transition involves the excitation of an electron from a non-bonding orbital (n), primarily located on the oxygen and nitrogen atoms, to an anti-bonding π orbital associated with the carbonyl group. rjsvd.com These transitions are typically of lower energy and thus occur at longer wavelengths, but with a lower molar absorptivity (intensity).

π → π Transition: This involves the promotion of an electron from a bonding π orbital to an anti-bonding π orbital, both associated with the C=O double bond. rjsvd.com This transition is higher in energy, occurring at shorter wavelengths with a significantly higher molar absorptivity. nih.gov

The addition of an N-butyl group in this compound is not expected to significantly alter the position of the primary absorption band, as it is an alkyl group and not a chromophore itself. However, it may cause a minor bathochromic (red) or hypsochromic (blue) shift due to its electronic inductive effects and influence on the solvent-solute interactions.

Table 1: Representative UV-Vis Absorption Data for Azepanones

| Compound | λmax (nm) | Electronic Transition | Solvent |

| ε-Caprolactam | ~198-215 | π → π | Water/Various |

| This compound (Expected) | ~200-220 | π → π | Non-polar |

Note: Data for this compound is an educated estimation based on the parent compound, as specific experimental values are not publicly documented.

X-ray Diffraction for Single-Crystal and Powder Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov The technique can be applied to single crystals (SCXRD) or to polycrystalline powders (PXRD). researchgate.netdectris.com SCXRD provides a precise molecular structure, including bond lengths, bond angles, and conformational details, while PXRD is used for phase identification and can also be employed for structure determination when suitable single crystals are unavailable. sumitomo-chem.co.jprsc.org

No published crystal structure for this compound is currently available. However, the crystal structure of the parent compound, ε-caprolactam, has been extensively studied. nih.govrsc.org The analysis of ε-caprolactam reveals critical structural features of the seven-membered ring that are retained in its N-substituted derivatives.

The crystal structure of ε-caprolactam shows that the seven-membered ring adopts a chair conformation with a nearly planar amide group. rsc.org In the solid state, molecules of ε-caprolactam form hydrogen-bonded dimers via the N-H and C=O groups, creating a characteristic R22(8) graph set motif. rsc.org

A powder XRD pattern of this compound would present a unique fingerprint, distinct from that of ε-caprolactam, which could be used for its identification in a mixture. The determination of its crystal structure would require either growing a suitable single crystal for SCXRD analysis or applying advanced structure solution methods to high-resolution PXRD data.

Table 2: Crystallographic Data for ε-Caprolactam

| Parameter | Value |

| Compound | ε-Caprolactam |

| Formula | C₆H₁₁NO |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 19.28 |

| b (Å) | 7.78 |

| c (Å) | 9.57 |

| β (°) | 112.39 |

| Z | 8 |

| Source: nih.gov |

Advanced Surface Spectroscopic Techniques (e.g., XPS, SERS, AFM-IR) in Azepanone-Modified Surfaces

The characterization of surfaces modified with or composed of azepanone-containing molecules is crucial for applications in biomaterials, coatings, and sensor technology. Advanced surface-sensitive techniques provide detailed information about the chemical composition and morphology of these surfaces.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a quantitative spectroscopic technique that analyzes the elemental composition and chemical states of the elements within the top 1-10 nm of a material's surface. researchgate.netresearchgate.net It works by irradiating a surface with X-rays and measuring the kinetic energy of the emitted photoelectrons. nih.gov

For an azepanone-modified surface, such as a polymer film of poly(this compound) or a surface with the molecule adsorbed, XPS can provide invaluable information. Studies on Nylon-6, the polymer of ε-caprolactam, demonstrate the power of XPS in this context. nih.govhidenanalytical.com

An XPS survey scan of a surface featuring this compound would show peaks for Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s). High-resolution spectra of these regions would reveal the chemical states:

C 1s: The C 1s spectrum would be deconvoluted into multiple peaks corresponding to different chemical environments: C-C/C-H bonds in the alkyl chain, C-N bond, and the C=O of the amide group. hidenanalytical.com

N 1s: The N 1s peak would correspond to the amide nitrogen. Its binding energy provides information about its chemical environment.

O 1s: The O 1s peak corresponds to the carbonyl oxygen.

XPS is particularly useful for studying surface modification, such as plasma treatment or grafting, by tracking the change in elemental ratios (e.g., O/C or N/C) and the appearance of new functional groups. hidenanalytical.com

Surface-Enhanced Raman Scattering (SERS)

SERS is a technique that provides enormous enhancement of Raman signals (by factors of 106 to 1011) for molecules adsorbed on or very near to nanostructured metal surfaces, typically gold or silver. researchgate.netrsc.orgspectroscopyonline.com This allows for the detection of trace amounts of analyte and can provide detailed vibrational information, analogous to a fingerprint of the molecule.

While specific SERS studies on this compound are not documented, the technique could be applied to study its adsorption on a SERS-active substrate. The resulting spectrum would show enhanced peaks for the vibrational modes of the azepanone ring and the butyl chain. Key expected bands would include the amide I band (primarily C=O stretch), amide II and III bands (C-N stretch and N-H bend couplings, although the N-H mode is absent here), and various CH₂ bending and stretching modes. SERS could be used to study the orientation of the molecule on the surface by analyzing the relative enhancement of different vibrational modes.

Atomic Force Microscopy-Infrared (AFM-IR) Spectroscopy

AFM-IR is a cutting-edge technique that combines the high spatial resolution of atomic force microscopy (AFM) with the chemical specificity of infrared spectroscopy. researchgate.netacs.org It can generate IR absorption spectra and chemical maps at the nanoscale, far beyond the diffraction limit of conventional IR spectroscopy. researchgate.net The technique typically works by detecting the photothermal expansion of a sample as it absorbs pulsed, tunable IR radiation. researchgate.net

On a surface modified with this compound, for example in a polymer blend or as self-assembled nanostructures, AFM-IR could be used to:

Acquire Nanoscale IR Spectra: An IR spectrum could be obtained from a specific location with a spatial resolution of <100 nm. This spectrum would be comparable to a conventional FTIR spectrum, showing characteristic absorption bands for the C=O stretch, C-N stretch, and C-H stretches.

Generate Chemical Maps: By setting the IR laser to a specific wavelength corresponding to a characteristic absorption band (e.g., the carbonyl peak), the AFM can map the spatial distribution of this compound across the surface. This is invaluable for studying phase separation in polymer blends or the morphology of surface coatings. nih.govrsc.org

These advanced surface techniques, while not yet extensively reported for this specific molecule, hold immense potential for characterizing materials and surfaces incorporating this compound, providing insights that are unattainable with bulk analysis methods.

Computational and Theoretical Studies of 1 Butylazepan 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 1-butylazepan-2-one. These methods provide insights into electronic structure, molecular geometry, and reactivity.

Electronic Structure and Stability:

Studies on related lactams, such as ε-caprolactam, have utilized DFT methods like B3LYP with various basis sets (e.g., 6-311++G(3df, 3pd), aug-cc-pVQZ) to calculate thermodynamic functions and equilibrium structures. researchgate.net These calculations help in determining key electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.netnih.gov For instance, a smaller energy gap suggests higher reactivity. nih.gov

In a study on piperidin-4-one derivatives, DFT calculations at the B3LYP/6-31G(d,p) level were used to compute reactivity parameters. nih.gov The negative chemical potential values indicated the reactive nature of the compounds, which correlated with their observed antioxidant and anti-inflammatory activities. nih.gov Similar calculations for this compound would involve optimizing its geometry to find the most stable conformation and then calculating its electronic properties.

Molecular Electrostatic Potential (MEP):

MEP maps are valuable for understanding the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. In studies of novel spiropyrrolidines, MEP calculations helped to visualize the electron density distribution and predict reactive sites. mdpi.com For this compound, the MEP would likely show a region of negative potential around the carbonyl oxygen, indicating its nucleophilic character, and regions of positive potential around the hydrogen atoms.

Reactivity Descriptors:

Quantum chemical calculations can provide a range of reactivity descriptors, as illustrated in the table below, which are derived from the HOMO and LUMO energies. These descriptors help in quantifying the reactivity of a molecule.

| Parameter | Formula | Interpretation |

| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |

This table is based on general principles of DFT calculations as described in various sources. researchgate.netnih.govscirp.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable tools for studying how molecules like this compound might interact with biological targets, such as proteins and enzymes.

Molecular Docking:

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. science.gov This technique is widely used in drug discovery to screen libraries of compounds for their potential biological activity. science.gov For example, a study on azepanone derivatives as potential inhibitors for the H1N1 virus used molecular docking to calculate the binding energies (Cdocker energy) of the ligands to the neuraminidase enzyme. neliti.com Compounds with lower binding energies were considered more potent inhibitors. neliti.com Similarly, azepanone derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease, with docking studies helping to elucidate the binding modes of the most active compounds. science.govresearchgate.netchimicatechnoacta.ru

If this compound were to be investigated for a specific biological activity, molecular docking would be the first step to predict its binding affinity and pose within the active site of the target protein.

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding and the conformational changes that may occur. nih.govplos.org For instance, MD simulations have been used to study the interaction of β-lactam antibiotics with β-lactamase enzymes, revealing how mutations can lead to drug resistance. nih.govplos.org These simulations can track the movement of the ligand and protein atoms, the formation and breaking of hydrogen bonds, and other non-covalent interactions. plos.orgfrontiersin.org

In a study of the TEM β-lactamase, multiple MD simulations were used to investigate the dynamics of the Ω-loop, a region crucial for substrate recognition and catalysis. nih.gov The simulations revealed that the loop's flexibility is essential for its function. nih.gov For this compound, MD simulations could be used to validate the binding poses predicted by docking and to assess the stability of the ligand-protein complex.

Conformational Analysis and Energy Landscapes of Azepanones

Studies on ε-caprolactam and its derivatives have shown that the chair conformation is generally the most stable. core.ac.ukresearchgate.netrsc.orgrsc.org However, the presence of substituents can influence the conformational equilibrium. core.ac.ukrsc.orgrsc.org For example, in a study of C-6 substituted caprolactams, a bulky tert-butyloxycarbonyl (BOC) group on the nitrogen atom induced a shift in the equilibrium towards a conformation where the C-6 substituent is in an axial position. core.ac.ukrsc.org

Computational methods, such as DFT and Møller-Plesset perturbation theory (MP2), are used to calculate the energies of different conformers and the energy barriers for their interconversion. researchgate.netresearchgate.net For ε-caprolactam, the energy barrier for the inversion of the chair conformation was calculated to be around 10.5 kcal/mol, which is in good agreement with experimental data. researchgate.net

For this compound, conformational analysis would be necessary to determine the preferred orientation of the butyl group (axial vs. equatorial) and its impact on the conformation of the azepanone ring. This would involve systematically exploring the potential energy surface to identify all low-energy conformers and the transition states connecting them.

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| Chair (equatorial butyl) | 0.00 | >99 |

| Chair (axial butyl) | >2.00 | <1 |

| Twist-chair | Higher | Negligible |

| Boat | Higher | Negligible |

This is a hypothetical data table for this compound based on findings for other N-substituted and C-substituted caprolactams. core.ac.ukrsc.org

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reactions, map out the reaction pathways, and characterize the transition states. This is particularly useful for understanding reaction mechanisms and predicting reaction outcomes.

For example, quantum chemical calculations have been used to study the hydrolysis of β-lactams, which is a key reaction in the mechanism of action of penicillin and related antibiotics. acs.orgacs.org These studies have modeled the reaction pathway, including the formation of tetrahedral intermediates and the energies of the transition states. acs.orgacs.org Similarly, the lactamization of ornithine residues, a non-enzymatic reaction, has been studied using DFT to estimate the activation barriers. iastate.edu

In the context of this compound, reaction pathway modeling could be applied to study its synthesis, for example, via the Beckmann rearrangement of a corresponding oxime, or its reactivity, such as its hydrolysis or reactions involving the N-butyl group. rsc.org One study reported the functionalization of 1-tert-butylazepan-2-one, which proceeded with moderate efficiency. nih.govd-nb.info

In Silico Approaches for Predicting Chemical and Biological Activity

In silico methods encompass a wide range of computational techniques used to predict the properties of molecules, including their chemical and biological activities. science.gov These approaches are often used in the early stages of drug discovery to prioritize compounds for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are mathematical relationships between the chemical structures of a series of compounds and their biological activities. While no specific QSAR studies on this compound were found, this approach has been applied to related heterocyclic compounds.

Prediction of ADMET Properties:

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for the development of new drugs. In silico models can predict these properties based on the molecular structure. For instance, in a study of novel piperidin-4-one derivatives, in silico ADMET studies were used to predict their pharmacokinetic properties and toxicity. nih.gov Similar predictions could be made for this compound to assess its drug-likeness.

PASS (Prediction of Activity Spectra for Substances):

The PASS online tool predicts the biological activity spectrum of a compound based on its structural formula. nih.gov In a study of new heterocyclic systems, PASS was used to predict the anticonvulsant activity of the designed molecules. nih.gov The predicted probabilities (Pa values) helped to guide the synthetic efforts. nih.gov

Biological Interactions and Medicinal Chemistry Research of 1 Butylazepan 2 One Derivatives

Mechanisms of Action in Biological Systems

Understanding how a compound interacts with biological systems at a molecular level is fundamental to drug discovery. wikipedia.orgnih.gov For derivatives of 1-butylazepan-2-one, this involves elucidating their specific molecular targets and the downstream effects of these interactions.

The molecular interactions of this compound derivatives are dictated by their three-dimensional shape and the chemical properties of the azepanone ring and its substituents. The carbonyl group of the lactam can act as a hydrogen bond acceptor, while the butyl chain provides a hydrophobic region that can interact with nonpolar pockets in target proteins.

The interaction of a small molecule with a protein can lead to a variety of cellular responses. These interactions are often studied using techniques like surface plasmon resonance (SPR), which can measure the binding affinity and kinetics between a ligand (the compound) and a target protein in real-time. biologymedjournal.com For a biological interaction to be effective, both the small molecule and the protein must be in the appropriate states, which can include specific conformations or covalent modifications. nih.gov

Identifying the specific protein or proteins that a small molecule interacts with is a critical step in understanding its mechanism of action. researchgate.netnih.gov This process, known as target identification, can be approached through several methods in chemical biology. unige.chnih.gov

One common approach is affinity-based protein profiling (ABPP) . In this method, a derivative of the compound of interest, such as a this compound analogue, is synthesized with a reactive group and a reporter tag. The reactive group covalently binds to the active site of the target enzyme, allowing for the subsequent identification of the protein through the reporter tag. unige.ch

Another method is affinity chromatography . Here, the small molecule is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The bound proteins are then eluted and identified using mass spectrometry. nih.govmdpi.com

Computational methods, such as molecular docking, can also be used to predict potential protein targets by simulating the binding of the small molecule to the known structures of various proteins. researchgate.netnih.gov

| Methodology | Principle | Application Example |

| Affinity-Based Protein Profiling (ABPP) | A modified compound with a reactive group and a reporter tag covalently binds to the active site of a target enzyme. unige.ch | Identifying the enzymatic target of a natural product by using a tagged derivative to label and isolate the enzyme. |

| Affinity Chromatography | A compound is immobilized on a solid support to "capture" its protein binding partners from a cell lysate. nih.govmdpi.com | Isolating and identifying proteins that bind to a specific drug molecule to understand its mechanism of action and potential off-target effects. |

| Computational Docking | Computer algorithms predict the binding orientation and affinity of a small molecule to the 3D structure of a protein. researchgate.net | Screening a virtual library of compounds against the structure of a known disease-related protein to identify potential inhibitors. |

Molecular and Cellular Basis of Interaction

Pharmacological Relevance of Azepanone Scaffolds

The azepanone scaffold is present in a number of biologically active compounds and is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. nih.govnih.gov This versatility has led to the exploration of azepanone derivatives in various therapeutic areas.

Alkylating agents are a class of compounds that can covalently modify DNA, leading to cytotoxicity. mdpi.compharmacologyeducation.org This property is harnessed in cancer chemotherapy to kill rapidly dividing cancer cells. ump.edu.pl The mechanism of action often involves the alkylation of nucleophilic sites on DNA bases, particularly the N7 position of guanine. pharmacologyeducation.orgump.edu.ploncohemakey.com This can lead to DNA damage, such as strand breaks or cross-links, which ultimately triggers cell death. ump.edu.ploncohemakey.com

While there is no specific evidence that this compound itself is a DNA alkylating agent, the reactivity of the lactam ring in some azepanone derivatives could potentially lead to the formation of DNA adducts under certain conditions. The formation of such adducts is a key mechanism of genotoxicity, where a substance damages the genetic material of cells. ulisboa.pt The potential for DNA adduct formation is an important consideration in the safety assessment of any new chemical entity.

The azepanone scaffold has been successfully utilized in the design of inhibitors for various enzymes. For instance, azepanone-based compounds have been developed as potent inhibitors of cathepsins, a family of proteases involved in various physiological and pathological processes. nih.govacs.org

In one study, a series of azepanone-based inhibitors of cathepsin K, a cysteine protease involved in bone resorption, were synthesized and evaluated. nih.gov The introduction of the azepanone ring was found to increase the potency of the inhibitors by locking the molecule into a bioactive conformation. nih.gov Molecular modeling studies of these inhibitors bound to the active site of cathepsin K helped to rationalize the observed structure-activity relationships. nih.gov

The exploration of this compound derivatives as inhibitors of other enzymes, such as cholinesterases or kinases, is an active area of research. researchgate.netnih.govresearchgate.netntnu.no The butyl group at the N1 position can be systematically varied to probe the hydrophobic pockets of different enzyme active sites, potentially leading to the discovery of potent and selective inhibitors.

| Enzyme Target | Therapeutic Area | Example of Azepanone-Related Inhibitor | Key Finding |

| Cathepsin K | Osteoporosis | Azepanone-based peptidomimetics | The azepanone ring provides conformational constraint, leading to increased inhibitor potency. nih.gov |

| Cathepsin L | Cancer, Inflammation | Phenylalanine-substituted azepanones | Substitution at the P2 position can confer selectivity for cathepsin L over cathepsin K. acs.org |

| Cholinesterases | Alzheimer's Disease | Isoquinolinone and azepanone derivatives | Some derivatives showed potent and selective inhibition of butyrylcholinesterase (BuChE). researchgate.net |

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. gardp.org For this compound derivatives, SAR studies involve synthesizing a series of analogues with systematic modifications to different parts of the molecule and evaluating their biological activity. mdpi.commdpi.comrsc.orgnih.gov

Key areas of modification for this compound derivatives include:

The N-butyl group: The length and branching of the alkyl chain can be varied to optimize hydrophobic interactions with the target protein.

The azepanone ring: The ring size can be altered, or substituents can be introduced at different positions to probe the topology of the binding site.

Substituents at other positions: The introduction of various functional groups can modulate the compound's electronic properties, solubility, and ability to form hydrogen bonds.

For example, in the development of cathepsin K inhibitors, it was found that the stereochemistry at the C4 position of the azepanone ring was critical for potent inhibition. nih.gov The (S)-configuration was significantly more active than the (R)-configuration, highlighting the importance of a precise three-dimensional fit within the enzyme's active site. acs.org

Molecular modeling and computational chemistry are often used in conjunction with SAR studies to rationalize the observed trends and to guide the design of new, more potent and selective compounds. mdpi.comnih.gov

Exploration as Enzyme Inhibitors or Modulators

Drug Discovery Approaches Incorporating Azepanone Frameworks

The azepanone scaffold has proven to be a valuable template in drug discovery, particularly for developing inhibitors of cysteine proteases like cathepsins. acs.orgnih.gov Cathepsins are involved in various physiological and pathological processes, including bone resorption, making them attractive targets for therapeutic intervention. tandfonline.com The drug discovery process for azepanone derivatives often begins with a "hit" compound identified through screening, which is then chemically modified to improve its potency, selectivity, and pharmacokinetic properties. upmbiomedicals.com

Researchers have successfully extended the utility of azepanone-based inhibitor templates from one target to another. For instance, a template originally designed for cathepsin K was effectively adapted to create potent and selective inhibitors of cathepsin L, a homologous enzyme. acs.orgdrugbank.com This transferability highlights the versatility of the azepanone framework in generating new therapeutic candidates. Molecular modeling studies are often employed to understand how these inhibitors bind to the active sites of target enzymes, providing a rational basis for their design and optimization. acs.orgnih.gov

The hit-to-lead (H2L) process is a critical phase in drug discovery where an initial, moderately active "hit" compound is optimized into a more promising "lead" compound. upmbiomedicals.comaxxam.com This involves iterative cycles of designing, synthesizing, and testing new analogues to build a structure-activity relationship (SAR). upmbiomedicals.com

A prominent example involves the optimization of azepanone-based inhibitors of cathepsins. acs.org An initial hit compound, a potent inhibitor of cathepsin K, was identified as having an iso-butyl group at the P2 position and a benzofuran-2-carboxamide (B1298429) at the P3 position. acs.org To improve selectivity for cathepsin L, medicinal chemists systematically modified these positions.

Structure-Activity Relationship (SAR) Studies: Key strategies included:

P3 Position Modification: Replacing the P3 benzofuran-2-carboxamide with groups like quinoline-8-carboxamide (B1604842) or naphthylene-1-carboxamide led to a decrease in cathepsin K inhibition while maintaining potent activity against cathepsin L. acs.orgnih.gov

P2 Position Modification: Substituting the P2 leucine (B10760876) (iso-butyl side chain) with larger aromatic groups such as phenylalanine or β-naphthylalanine also increased selectivity for cathepsin L over cathepsin K. acs.orgdrugbank.com

This systematic optimization led to the discovery of highly potent and selective cathepsin L inhibitors. acs.org The process of lead optimization further refines these compounds to improve properties like oral bioavailability and metabolic stability. researchgate.netvichemchemie.com For example, methylation of the azepanone core at various positions (5, 6, and 7) was explored, revealing that such modifications could significantly impact both inhibitory potency and pharmacokinetic profiles. nih.gov The 4S-7-cis-methylazepanone analogue, known as relacatib, emerged from these studies as a highly potent cathepsin K inhibitor with excellent oral bioavailability in rats and monkeys. nih.gov

Table 1: Inhibitory Activity and Selectivity of Azepanone Derivatives Against Cathepsins

| Compound | P3 Group | P2 Group | Cathepsin L Kᵢ (nM) | Cathepsin K Kᵢ (nM) | Selectivity (K/L) |

| 1 | Benzofuran-2-carboxamide | Leucine | 0.96 | 0.16 | 0.17 |

| 7 | Quinoline-8-carboxamide | Leucine | 1.1 | 16.0 | 14.5 |

| 8 | Naphthylene-1-carboxamide | Leucine | 0.43 | 25.0 | 58.1 |

| 13 | Benzofuran-2-carboxamide | Phenylalanine | 0.40 | 1.9 | 4.75 |

| 14 | Benzofuran-2-carboxamide | β-Naphthylalanine | 0.20 | 12.0 | 60.0 |

| 15 | Naphthylene-1-carboxamide | β-Naphthylalanine | 0.43 | >10000 | >23255 |

Data sourced from Marquis, R. W., et al. (2005). acs.org

The design of novel therapeutic agents based on the azepanone framework is heavily guided by SAR data and computational modeling. acs.orgnih.gov The synthesis of these complex molecules is a multi-step process involving standard and advanced organic chemistry techniques. nih.gov

The synthesis of azepanone-based cathepsin inhibitors typically starts from a suitable precursor which is then elaborated to introduce the desired P2 and P3 substituents. acs.org For example, the synthesis of a key intermediate amine hydrochloride can be followed by coupling reactions with various carboxylic acids (to form the P3 amide) and subsequent chemical transformations to build the final inhibitor. acs.orgmdpi.com The carbamate (B1207046) group is another key structural motif frequently used in drug design for its chemical stability and ability to act as a peptide bond surrogate. nih.gov Synthetic routes often employ protecting groups and activating agents like Dess-Martin periodinane for oxidation of alcohols to ketones, and coupling reagents like EDC and HOBt for amide bond formation. acs.org

The general synthetic approach often involves:

Preparation of a core azepanone ring with appropriate functional groups for further modification.

Coupling of amino acid derivatives or other building blocks to introduce the P2 side chain.

Acylation of an amine with a variety of aromatic or heterocyclic carboxylic acids to install the P3 group. acs.org

These synthetic strategies allow for the creation of a diverse library of compounds that can be screened to identify candidates with optimal therapeutic properties. capes.gov.br

Hit-to-Lead and Lead Optimization Strategies

Analytical Methodologies for Kinetic Studies of Biological Interactions

Understanding the kinetics of how a drug molecule interacts with its biological target is fundamental to drug discovery. nih.govnih.gov The rates of association (how quickly the drug binds to its target) and dissociation (how long it stays bound) provide crucial information about the mechanism of action. nih.gov Several analytical techniques are employed to measure these kinetic parameters for compounds like azepanone derivatives. nih.govnih.gov

Commonly Used Analytical Methods:

Surface Plasmon Resonance (SPR): SPR is a widely used, label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index on a sensor surface as the analyte (e.g., an inhibitor) flows over and binds to an immobilized ligand (e.g., the target enzyme). This allows for the determination of both association (kₐ) and dissociation (kₑ) rate constants. nih.gov

Stopped-Flow Analysis: This method is suitable for studying rapid reactions that occur on the millisecond-to-second timescale. It involves the rapid mixing of two reactants (e.g., enzyme and inhibitor), after which the reaction progress is monitored over time using a spectroscopic signal like absorbance or fluorescence. nih.gov

Affinity Chromatography: This separation-based technique can also be used for kinetic analysis. By studying the shape and retention time of an analyte's peak as it passes through a column containing the immobilized binding partner, one can derive information about the kinetics of the interaction. nih.govnih.gov

Capillary Electrophoresis (CE): CE is another separation technique that can be adapted for kinetic studies by monitoring changes in the electrophoretic mobility of reactants and products over time. nih.govnih.gov

These methods provide the quantitative data, such as the inhibition constants (Kᵢ) listed in the table above, which are essential for comparing the potency of different compounds and guiding the hit-to-lead and lead optimization process. nih.gov

Applications in Advanced Materials Science and Polymer Chemistry

1-Butylazepan-2-one as a Monomer or Precursor for Polymer Synthesis

This compound serves as a key building block, or monomer, for the creation of long-chain molecules called polymers. The process of joining these monomers together is known as polymerization. The specific structure of this compound, a lactam, makes it particularly suitable for a process called ring-opening polymerization.

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, like this compound, to form a longer polymer. wikipedia.org This process is often driven by the relief of strain within the monomer's ring structure. wikipedia.org ROP can proceed through various mechanisms, including anionic, cationic, and radical polymerization, depending on the initiator used. wikipedia.orgmdpi.com

Anionic Ring-Opening Polymerization (AROP): In this mechanism, a nucleophilic initiator attacks the cyclic monomer, leading to the opening of the ring and the formation of a propagating anionic center. The polymer chain grows as this anionic end continues to attack more monomer molecules.

Cationic Ring-Opening Polymerization (CROP): CROP is initiated by an electrophilic species that activates the cyclic monomer, often a lactam, making it susceptible to nucleophilic attack by another monomer or a growing polymer chain. wikipedia.orgresearchgate.net This process results in the formation of a polymer with a cationic propagating center. researchgate.net

Ring-Opening Metathesis Polymerization (ROMP): While more common for cyclic olefins, ROMP is another ROP mechanism that utilizes organometallic catalysts to cleave and reform double bonds within the monomer, leading to polymer formation. wikipedia.org

The choice of initiator and reaction conditions plays a crucial role in controlling the polymerization process and the final properties of the resulting polymer, such as its molecular weight and structure.

Polymers synthesized from precursors like this compound can be used to create advanced materials such as carbon molecular sieve (CMS) membranes. mdpi.comnih.gov These membranes are produced through the pyrolysis of a polymer precursor, which transforms the organic material into a carbon structure with precisely controlled micropores. osti.govmdpi.com

The characteristics of the initial polymer, derived from monomers like this compound, directly influence the final properties of the CMS membrane. mdpi.com The pyrolysis process involves heating the polymer in an inert atmosphere, causing it to decompose and rearrange into a rigid, porous carbon matrix. mdpi.com The resulting membranes have exceptional thermal and chemical stability and can separate gases based on molecular size and shape, a process known as molecular sieving. mdpi.commsrjournal.com The performance of these membranes, including their selectivity and permeability, is highly dependent on the pore size distribution, which is a direct consequence of the structure of the original polymer precursor. osti.gov

| Property | Description |

| Selectivity | The ability of the membrane to allow the passage of certain gas molecules while restricting others. nih.gov |

| Permeability | The rate at which a gas passes through the membrane. osti.gov |

| Thermal Stability | The ability of the membrane to maintain its structural integrity at high temperatures. mdpi.com |

| Chemical Stability | The resistance of the membrane to degradation by chemical exposure. mdpi.com |

This table summarizes key properties of Carbon Molecular Sieve Membranes.

Ring-Opening Polymerization Mechanisms

Integration into Composite Materials and Nanocomposites

The incorporation of this compound-derived polymers into composite materials and nanocomposites can lead to materials with enhanced properties. researchgate.net Composite materials are formed by combining two or more distinct materials to create a new material with superior characteristics to the individual components. When the reinforcing material is on the nanometer scale, the resulting material is called a nanocomposite. wiley-vch.descirp.org

Polymers derived from this compound can act as the matrix in a composite, providing a continuous phase that holds the reinforcing filler. The addition of nanofillers, such as clays, carbon nanotubes, or metallic nanoparticles, can significantly improve the mechanical, thermal, and barrier properties of the polymer matrix. researchgate.netmdpi.com The interaction between the polymer and the nanofiller is crucial for achieving the desired property enhancements. scirp.org

Development of Functional Materials and Smart Polymers

The versatility of this compound as a monomer opens up possibilities for the development of functional materials and smart polymers. idu.ac.id Functional materials are designed to possess specific properties that allow them to perform a particular function. reddit.com Smart polymers, a subset of functional materials, are materials that respond to external stimuli, such as changes in temperature, pH, or light. iuk-business-connect.org.uknih.gov

By chemically modifying the polymer backbone or incorporating specific functional groups, polymers derived from this compound can be engineered to exhibit these responsive behaviors. nih.gov These "intelligent" materials have potential applications in a wide range of fields, including sensors, actuators, and drug delivery systems. iuk-business-connect.org.ukmdpi.com

Role in Organic Structure Directing Agents for Materials Synthesis

Beyond its role as a monomer, derivatives of this compound have been investigated for their use as organic structure-directing agents (OSDAs). researchgate.netrsc.org OSDAs are organic molecules that guide the formation of porous crystalline materials, such as zeolites, during their synthesis. sacheminc.commdpi.com These templates influence the arrangement of the inorganic framework, leading to the formation of specific pore structures and channel systems. nih.gov

Environmental Fate and Degradation Pathways of 1 Butylazepan 2 One

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as hydrolysis, photolysis, and oxidation. cdc.gov These processes are influenced by environmental conditions like pH, sunlight, and the presence of reactive chemical species. navy.mil

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For 1-Butylazepan-2-one, the key site for hydrolysis is the amide bond within the seven-membered lactam ring. The cleavage of this bond would result in the formation of 6-(butylamino)hexanoic acid. The rate of hydrolysis is typically dependent on pH and temperature. While lactam rings are generally stable, the reaction can be catalyzed by acidic or basic conditions. In a synthetic context, the hydrolysis of a related amidine to a caprolactam has been achieved by heating in a water/acetonitrile mixture, indicating the lactam's stability under less extreme conditions. thieme-connect.de In typical environmental pH ranges (5-9), the hydrolysis of stable lactams is expected to be a slow process.

Photodegradation is the alteration of materials by light, encompassing both direct and indirect processes. wikipedia.org Direct photolysis occurs when a chemical absorbs light and undergoes a transformation. researchgate.net Indirect photolysis involves other substances, known as photosensitizers, that absorb light and initiate the degradation of the target compound. researchgate.net

For compounds like this compound, photodegradation in the atmosphere is primarily driven by reactions with photochemically produced hydroxyl (OH) radicals. herts.ac.uk In aquatic environments, both direct photolysis and reaction with OH radicals can contribute to its degradation. ymparisto.fi The photooxidation half-life of a related compound in water, based on measured rate data for hydroxyl radicals, is estimated to be between 13 and 54 days. ymparisto.fi The effectiveness of photodegradation can be influenced by factors such as water clarity, depth, and the presence of organic matter that can act as photosensitizers or light screens. medcraveonline.com

Table 1: Estimated Photodegradation Half-Life

| Environmental Compartment | Half-Life Range | Degradation Process |

|---|

Data based on scientific judgment for a structurally related compound.

Oxidation in the environment can occur through various pathways beyond photo-oxidation. In soil and sediment, naturally occurring minerals containing iron, such as magnetite (Fe₃O₄) and iron sulfides (FeS), can facilitate abiotic degradation of organic compounds. navy.milmicrobe.com These minerals can act as catalysts or reactants in redox reactions, potentially transforming contaminants. researchgate.netprovectusenvironmental.com While specific studies on this compound are not available, it is known that ketones and amides can undergo oxidation. cymitquimica.com The reaction with hydroxyl radicals is a significant oxidation pathway in both air and water. ymparisto.fi The process involves the abstraction of a hydrogen atom from the molecule, initiating a chain of reactions that can lead to its complete mineralization. mdpi.com

Photodegradation and Photolysis in Various Environmental Compartments

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. researchgate.net It is a critical process for the removal of many organic pollutants from the environment. nih.gov The biodegradability of this compound can be inferred from its structural analog, ε-caprolactam.

Under aerobic conditions (in the presence of oxygen), many organic compounds are efficiently degraded. frontiersin.org Studies on ε-caprolactam have shown that it is biodegradable by several microbial species. nih.govmdpi.com Bacteria capable of utilizing caprolactam as a sole source of carbon and nitrogen have been isolated from industrial waste sites. mdpi.com The degradation pathway typically involves the hydrolytic opening of the lactam ring to form 6-aminohexanoic acid, which is then further metabolized. mdpi.com

A scientific judgment based on an acclimated seawater die-away test suggests an aerobic half-life of 4 to 22 days for a related compound. ymparisto.fi It has been confirmed to be biodegradable in ready biodegradability tests. ymparisto.fi

Table 2: Microorganisms Involved in the Aerobic Degradation of ε-Caprolactam

| Microorganism | Environment | Key Findings |

|---|---|---|

| Arthrobacter citreus | Soil | Capable of degrading caprolactam as the sole carbon and nitrogen source. nih.gov |

| Brevibacterium epidermidis BS3 | Polluted Soils | Utilizes ε-caprolactam and its linear oligomers as sole carbon and energy sources. mdpi.com |

| Rhodococcus rhodochrous | Not specified | Degrades ε-caprolactam. nih.gov |

| Bacillus sphaericus | Not specified | Degrades ε-caprolactam. nih.gov |

| Achromobacter guttatus KF71 | Not specified | Degrades ε-caprolactam. mdpi.com |

Anaerobic biodegradation occurs in environments devoid of oxygen, such as deep sediments and some groundwater aquifers. rsc.org This process is generally slower than aerobic degradation for many compounds. frontiersin.org For the structural analog ε-caprolactam, anaerobic degradation is possible but occurs at a significantly lower rate. ymparisto.fi Scientific judgment based on anaerobic sediment and screening test data suggests an anaerobic half-life ranging from 8 to 30 weeks. ymparisto.fi Studies on a caprolactam-based ionic liquid also confirmed that the caprolactam moiety is biodegradable under anaerobic conditions, although it requires a long digestion period and microorganisms may need to acclimate.

Table 3: Estimated Biodegradation Half-Lives

| Condition | Environment | Half-Life Range |

|---|---|---|

| Aerobic | Acclimated sea water | 4 - 22 days ymparisto.fi |

Data based on scientific judgment for a structurally related compound.

Microbial Metabolism and Transformation Pathways (e.g., Epoxidation, Hydroxylation, β-oxidation)

The microbial metabolism of this compound is not specifically detailed in publicly available scientific literature. However, based on its chemical structure—a substituted caprolactam—and established microbial metabolic pathways for similar organic compounds, several transformation routes can be proposed. slideshare.netwikipedia.org Microbes employ a variety of enzymatic reactions to break down complex organic molecules, often as a means to obtain energy and carbon for growth. nih.govbasicmedicalkey.com For a compound like this compound, key transformation pathways would likely involve the enzymatic breakdown of the alkyl chain and modification or cleavage of the lactam ring.

Hydroxylation: Hydroxylation is a common initial step in the microbial degradation of aliphatic and alicyclic compounds. It involves the introduction of a hydroxyl (-OH) group, typically catalyzed by monooxygenase or dioxygenase enzymes. This process increases the polarity of the substrate, making it more water-soluble and susceptible to further degradation. For this compound, hydroxylation could occur on the n-butyl side chain or on one of the methylene (B1212753) groups of the azepane ring.

β-Oxidation: Once the butyl side chain is functionalized, for instance through hydroxylation and subsequent oxidation to a carboxylic acid, it could potentially undergo β-oxidation. wikipedia.orglibretexts.org This metabolic process breaks down fatty acids and other alkyl chains by sequentially removing two-carbon units in the form of acetyl-CoA. mdpi.comslideshare.net The acetyl-CoA can then enter the citric acid cycle to generate energy. uomustansiriyah.edu.iq The breakdown of the butyl group via β-oxidation would result in progressively shorter side chains attached to the azepane ring.

Epoxidation: Epoxidation is the formation of an epoxide (a three-membered ring containing an oxygen atom) from an alkene. saskoer.cawikipedia.org This reaction is typically catalyzed by monooxygenases. rasayanjournal.co.in Since this compound is a saturated molecule lacking carbon-carbon double bonds, direct epoxidation is not a primary expected transformation pathway. However, if a dehydrogenation reaction were to introduce a double bond into the azepane ring, subsequent epoxidation could occur, leading to a reactive intermediate that can be hydrolyzed to a diol. libretexts.orglibretexts.org

Lactam Hydrolysis: A critical step in the degradation of this compound would be the enzymatic hydrolysis of the cyclic amide (lactam) bond. This reaction would be catalyzed by a lactamase or amidase enzyme, resulting in the opening of the seven-membered ring to form 6-(butylamino)hexanoic acid. This linear amino acid could then be further metabolized by microorganisms.

The following table summarizes the plausible initial microbial transformation pathways.

| Transformation Pathway | Enzyme Class (Example) | Potential Site of Action on this compound | Expected Immediate Product Type |

|---|---|---|---|

| Hydroxylation | Monooxygenase | Butyl chain or Azepane ring | Hydroxylated this compound |

| β-Oxidation | Acyl-CoA Dehydrogenase | Butyl chain (after initial oxidation) | 1-(Propyl-2-carboxy)-azepan-2-one |

| Lactam Hydrolysis | Lactamase / Amidase | Amide bond in the azepane ring | 6-(butylamino)hexanoic acid |

Sorption and Mobility in Environmental Matrices (Soil, Sediment, Water)

The environmental mobility and partitioning of this compound in soil, sediment, and water are governed by its physicochemical properties and the characteristics of the environmental matrix. geology.cz Sorption, the process by which a chemical binds to solid particles, is a key factor controlling its concentration in the aqueous phase and thus its potential for leaching and transport. csic.es

The structure of this compound includes both a nonpolar n-butyl group and a polar lactam functional group. This amphiphilic character suggests it will exhibit moderate sorption behavior.

Hydrophobic Interaction: The n-butyl chain contributes to the molecule's hydrophobicity. It is expected to preferentially partition into the organic matter fraction of soils and sediments. irost.irmdpi.com Generally, the sorption of non-ionic organic compounds increases with the organic carbon content (Koc) of the soil or sediment. geology.cz

Polar Interactions: The polar lactam group, with its carbonyl and amine functionalities, can participate in more specific interactions, such as hydrogen bonding with clay mineral surfaces or polar functional groups within soil organic matter.

Mobility in Soil and Sediment: The mobility of this compound in soil is inversely related to its sorption. researchgate.net In soils with low organic matter and clay content, such as sandy soils, the compound is expected to have higher mobility and a greater potential to leach into groundwater. muni.cz Conversely, in soils rich in organic matter (e.g., peat) or certain types of clay, mobility will be reduced due to stronger sorption. irost.irfrontiersin.org The presence of water influences mobility; in saturated conditions, transport with flowing water is the dominant process, while in unsaturated conditions, partitioning between soil, water, and air becomes more complex. The mobility of sediment particles themselves, influenced by water flow dynamics, can also contribute to the transport of sorbed contaminants. mdpi.comdtic.mil

Behavior in Water: this compound is expected to be soluble in water to some extent due to its polar lactam group. In the aquatic environment, its fate will be determined by a balance between remaining dissolved in the water column, sorbing to suspended sediments, and partitioning into bed sediments. epa.gov Contaminants dissolved in the water column are subject to transport by currents and potential degradation, while those sorbed to sediments may be buried or resuspended. jica.go.jpnih.gov

The table below outlines the key environmental factors influencing the sorption and mobility of organic compounds like this compound.

| Environmental Matrix Property | Influence on Sorption | Effect on Mobility |

|---|---|---|

| Soil/Sediment Organic Matter Content | Increases sorption (hydrophobic partitioning) | Decreases mobility |

| Clay Content and Type | Increases sorption (surface and polar interactions) | Decreases mobility |

| Soil/Water pH | Can influence surface charge of sorbents and speciation of the compound | Variable |

| Porosity and Permeability | Low direct influence on sorption chemistry | Increases potential for advective transport (leaching) |

| Water Flow Rate (in aquatic systems) | Affects contact time for equilibrium | High flow increases transport of both dissolved and sediment-bound compound |

Characterization and Persistence of Transformation Products and Degradates

The environmental persistence of this compound and its transformation products depends on their susceptibility to further microbial degradation, chemical breakdown, and their physical partitioning in the environment. mdpi.com While specific data on this compound is not available, general principles of environmental chemistry allow for the prediction of likely degradates and their behavior.

The primary transformation products (TPs) would arise from the metabolic pathways discussed in section 8.2.3. nih.gov

Hydroxylated Derivatives: Hydroxylation of the butyl chain or the azepane ring would create more polar and water-soluble TPs. These products are generally less sorptive to soil organic matter than the parent compound and may be more bioavailable for further microbial attack. However, their increased polarity could also lead to greater mobility in groundwater.

Ring-Opening Products: Hydrolysis of the lactam ring would yield 6-(butylamino)hexanoic acid. This aliphatic amino acid is structurally dissimilar to the parent compound and is likely to be more readily biodegradable by a wider range of microorganisms capable of metabolizing amino acids and fatty acids.

Products of β-oxidation: The stepwise shortening of the butyl chain would produce a series of carboxylated TPs. Like the hydroxylated derivatives, these would be more polar than the parent compound.

The table below characterizes the potential transformation products of this compound.

| Potential Transformation Product | Formation Pathway | Expected Change in Polarity | Likely Persistence Relative to Parent |

|---|---|---|---|

| Hydroxy-1-butylazepan-2-one | Hydroxylation | Increased | Lower |

| Carboxy-1-propylazepan-2-one | β-oxidation of butyl chain | Significantly Increased | Lower |

| 6-(butylamino)hexanoic acid | Lactam Hydrolysis | Significantly Increased | Lower |

| Shorter-chain lactams | Further degradation of ring-opened product followed by re-cyclization (less likely) | Variable | Variable |

Environmental Risk Assessment Methodologies

An Environmental Risk Assessment (ERA) for a chemical substance like this compound is a systematic process to evaluate the potential adverse effects on ecosystems. safetyculture.com The methodology follows a structured framework, often mandated by regulatory bodies like the European Medicines Agency (EMA) for pharmaceuticals, which can be adapted for other industrial chemicals. europa.eu The process integrates information on the chemical's properties, its fate and behavior in the environment, and its potential to cause harm. researchgate.net

The ERA process typically comprises four main steps: sasom.org

Hazard Identification: This step involves identifying the intrinsic hazardous properties of the substance. For this compound and its potential transformation products, this would require a battery of ecotoxicity tests on representative organisms from different trophic levels (e.g., algae, invertebrates like Daphnia sp., and fish). The goal is to determine endpoints such as the No-Observed-Effect Concentration (NOEC) and the concentration that is lethal to 50% of a test population (LC50) or effective in 50% (EC50).